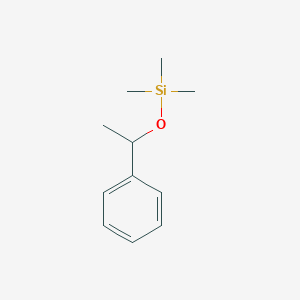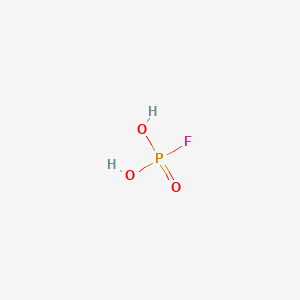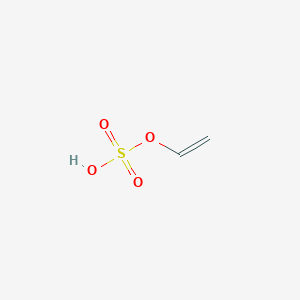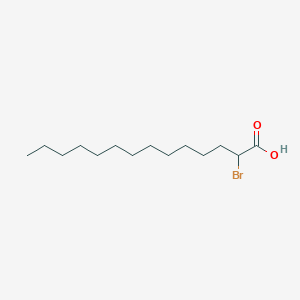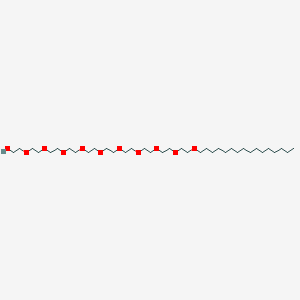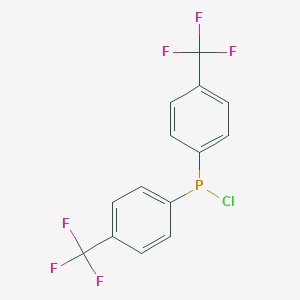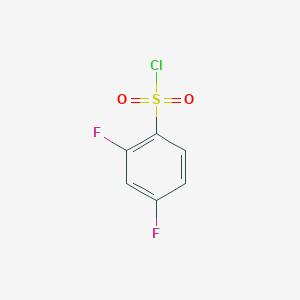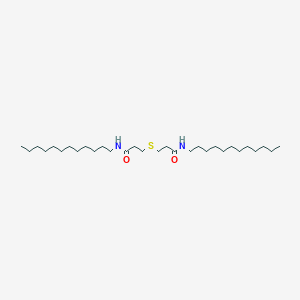
2,4,6-Tributoxy-1,3,5,2,4,6-trioxatriborinane
Descripción general
Descripción
2,4,6-Tributoxy-1,3,5,2,4,6-trioxatriborinane is a boron-containing compound with the molecular formula C12H27B3O6 and a molecular weight of 299.77 g/mol . It is known for its unique structure, which includes three boron atoms and six oxygen atoms arranged in a cyclic configuration. This compound is primarily used in scientific research and has various applications in chemistry and industry.
Métodos De Preparación
The synthesis of 2,4,6-Tributoxy-1,3,5,2,4,6-trioxatriborinane typically involves the reaction of butanol with boric acid under specific conditions. One common synthetic route includes the use of butyl borate and trimethylboroxin as precursors . The reaction is carried out in the presence of a catalyst, such as ferric chloride, and requires controlled temperature and pressure conditions to achieve the desired product.
Análisis De Reacciones Químicas
2,4,6-Tributoxy-1,3,5,2,4,6-trioxatriborinane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form boron oxides.
Reduction: It can be reduced to form boron hydrides.
Substitution: The butoxy groups can be substituted with other alkoxy groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2,4,6-Tributoxy-1,3,5,2,4,6-trioxatriborinane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other boron-containing compounds.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes
Mecanismo De Acción
The mechanism of action of 2,4,6-Tributoxy-1,3,5,2,4,6-trioxatriborinane involves its interaction with molecular targets through its boron atoms. These interactions can lead to the formation of boron-oxygen bonds, which are crucial for its reactivity and stability. The pathways involved in its mechanism of action are still under investigation, but it is known to participate in various catalytic and synthetic processes .
Comparación Con Compuestos Similares
2,4,6-Tributoxy-1,3,5,2,4,6-trioxatriborinane can be compared with other similar boron-containing compounds, such as:
2,4,6-Trimethyl-1,3,5,2,4,6-trioxatriborinane: This compound has methyl groups instead of butoxy groups, which affects its reactivity and applications.
2,4,6-Triphenoxy-1,3,5,2,4,6-trioxatriborinane: This compound contains phenoxy groups, making it more suitable for certain organic synthesis reactions.
2,4,6-Trivinyl-1,3,5,2,4,6-trioxatriborinane:
The uniqueness of this compound lies in its butoxy groups, which offer specific reactivity and versatility in various chemical and industrial processes.
Propiedades
IUPAC Name |
2,4,6-tributoxy-1,3,5,2,4,6-trioxatriborinane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27B3O6/c1-4-7-10-16-13-19-14(17-11-8-5-2)21-15(20-13)18-12-9-6-3/h4-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKYFSGYCPYFGCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OB(OB(O1)OCCCC)OCCCC)OCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27B3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10402915 | |
| Record name | 2,4,6-tributoxy-1,3,5,2,4,6-trioxatriborinane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10402915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101-36-0 | |
| Record name | Tributoxyboroxin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101-36-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,6-tributoxy-1,3,5,2,4,6-trioxatriborinane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10402915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Boroxin, tributoxy | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.354 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


